7,10-Hexadecadienoic acid
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Overview
Description
7,10-Hexadecadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at the 7th and 10th positions of the carbon chain. This compound is found in various natural sources, including certain plant oils and animal tissues. It is known for its potential biological activities and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Hexadecadienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as sodium hydride to facilitate the formation of the ylide intermediate.
Industrial Production Methods: On an industrial scale, this compound can be produced through the extraction and purification of natural oils that contain this fatty acid. Techniques such as hydrodistillation and gas chromatography coupled with mass spectrometry are employed to isolate and identify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: 7,10-Hexadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acid catalysts like sulfuric acid for esterification reactions.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters of this compound.
Scientific Research Applications
7,10-Hexadecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a biomarker for certain diseases.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.
Mechanism of Action
The biological effects of 7,10-Hexadecadienoic acid are mediated through its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound’s double bonds allow it to participate in oxidative reactions, which can influence cellular redox states and inflammatory responses .
Comparison with Similar Compounds
7,10,13-Hexadecatrienoic acid: Contains an additional double bond at the 13th position.
11-Octadecenoic acid: A monounsaturated fatty acid with a single double bond at the 11th position.
Behenic acid: A saturated fatty acid with no double bonds.
Uniqueness: 7,10-Hexadecadienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other fatty acids. Its ability to undergo diverse chemical reactions and its presence in various natural sources make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H28O2 |
---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(7E,10E)-hexadeca-7,10-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6+,10-9+ |
InChI Key |
WPJGPAAPSBVXNU-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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